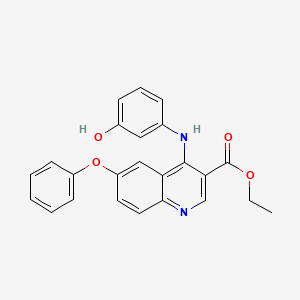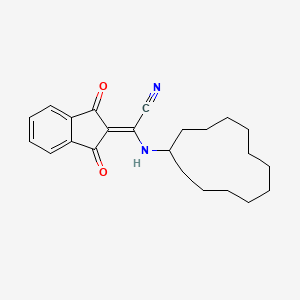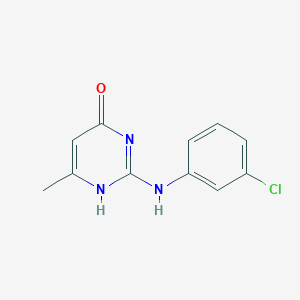
4'-Chloro-6-methylflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-6-methylflavanone is a synthetic flavonoid compound characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 6 position on the flavanone backbone. Flavanones are a class of flavonoids known for their diverse biological activities and are commonly found in citrus fruits. The unique structural modifications in 4’-Chloro-6-methylflavanone contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-methylflavanone typically involves the cyclization of appropriate chalcones. One common method includes the use of thallium (III) acetate in acetic acid as a catalyst. The reaction is carried out by heating the mixture for several hours, leading to the formation of the flavanone structure .
Industrial Production Methods: Industrial production of 4’-Chloro-6-methylflavanone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-6-methylflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to dihydroflavanones or other reduced forms.
Substitution: The chlorine atom at the 4’ position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydroflavanones and other reduced forms.
Substitution: Various substituted flavanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anticancer activities due to its ability to modulate various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The biological effects of 4’-Chloro-6-methylflavanone are attributed to its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It modulates the production of pro-inflammatory cytokines and inhibits inflammatory pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
4’-Chloro-6-methylflavanone can be compared with other flavanone derivatives such as:
- 2’-Methylflavanone
- 3’-Methylflavanone
- 4’-Methylflavanone
- 6-Methylflavanone
Uniqueness: The presence of both a chlorine atom and a methyl group in 4’-Chloro-6-methylflavanone provides it with unique chemical reactivity and biological activity compared to its analogs. These structural modifications can enhance its lipophilicity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSWMOZQHFLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(8-ethyl-9H-carbazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7794138.png)
![3-[(3-Ethoxycarbonyl-6-phenoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7794141.png)



![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7794160.png)
![1-Chloro-4-ethenylbenzene;2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B7794162.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7794168.png)


![4-bromo-2-[(E)-(quinazolin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B7794203.png)
